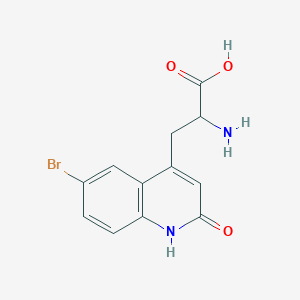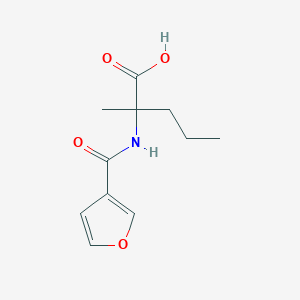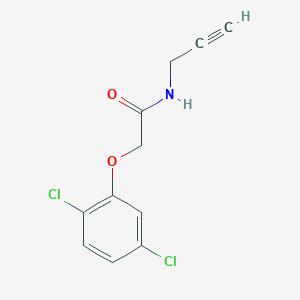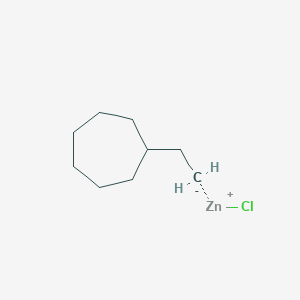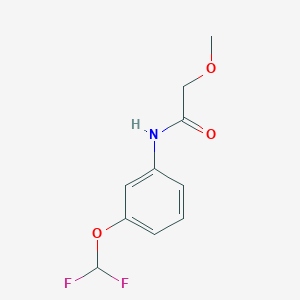
n-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide is an organic compound characterized by the presence of difluoromethoxy and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide typically involves the reaction of 3-(difluoromethoxy)aniline with 2-methoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Conversion to an amine derivative.
Substitution: Replacement of the difluoromethoxy group with another nucleophile.
Scientific Research Applications
N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Difluoromethoxy)phenyl)acetamide
- N-(3-(Methoxy)phenyl)-2-methoxyacetamide
- N-(3-(Trifluoromethoxy)phenyl)-2-methoxyacetamide
Uniqueness
N-(3-(Difluoromethoxy)phenyl)-2-methoxyacetamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11F2NO3 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C10H11F2NO3/c1-15-6-9(14)13-7-3-2-4-8(5-7)16-10(11)12/h2-5,10H,6H2,1H3,(H,13,14) |
InChI Key |
HGFXPLSEIFQIHD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC(=CC=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[1-(3-Fluoro-4-methoxyphenyl)ethyl]sulfamide](/img/structure/B14900527.png)
![(1R)-1-[2-(difluoromethoxy)-5-fluorophenyl]ethanamine](/img/structure/B14900535.png)
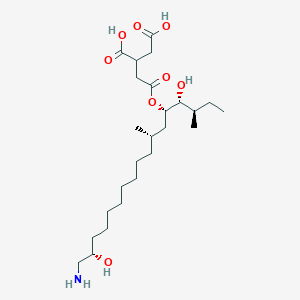

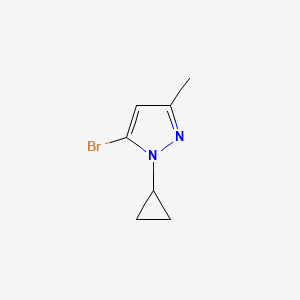

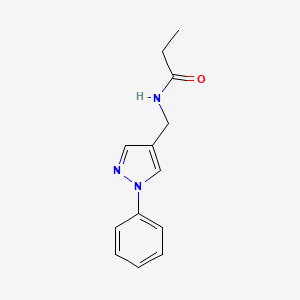
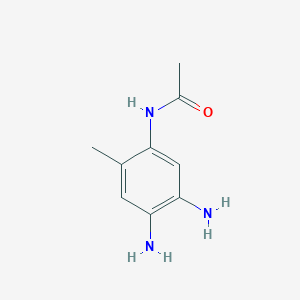
![2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900611.png)
![5-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14900618.png)
